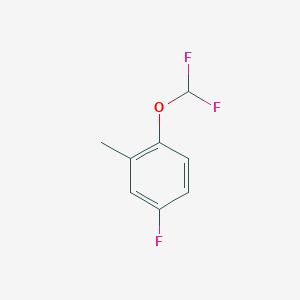

1-(Difluoromethoxy)-4-fluoro-2-methyl-benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(difluoromethoxy)-4-fluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-5-4-6(9)2-3-7(5)12-8(10)11/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWRNLIADDNLCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Difluoromethoxy)-4-fluoro-2-methyl-benzene

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1][2] These motifs are leveraged to fine-tune the physicochemical and pharmacokinetic properties of drug candidates, often leading to enhanced metabolic stability, modulated lipophilicity, and improved target engagement.[1] Among these, the difluoromethoxy group (-OCF₂H) has garnered significant attention. It serves as a unique bioisostere for common functionalities like hydroxyl, thiol, and methoxy groups, offering a distinct blend of electronic properties and hydrogen-bonding capabilities.[2][3] The difluoromethoxy group can enhance metabolic stability by blocking common sites of oxidation and its moderate lipophilicity provides a nuanced tool for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

This guide provides a comprehensive technical overview of the synthesis of 1-(difluoromethoxy)-4-fluoro-2-methyl-benzene , a representative aryl difluoromethyl ether. Designed for researchers, scientists, and drug development professionals, this document details the prevalent synthetic strategies, explains the causality behind experimental choices, and provides a detailed, field-proven protocol for its preparation.

The Strategic Advantage of the Difluoromethoxy Group

The decision to incorporate a difluoromethoxy group is a calculated one, aimed at optimizing a molecule's drug-like properties. Its characteristics are often intermediate between the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, affording a greater degree of control in molecular design.

| Functional Group | Hansch Lipophilicity Parameter (π) | Hydrogen Bond Capability | Metabolic Stability |

| -OCH₃ (Methoxy) | -0.02 | H-bond acceptor | Prone to O-demethylation |

| -OCF₂H (Difluoromethoxy) | +0.49 | H-bond donor (weak) & acceptor | Resistant to oxidation[2] |

| -OCF₃ (Trifluoromethoxy) | +1.04 | H-bond acceptor | Highly stable |

Data compiled from various sources in medicinal chemistry literature.

As the table illustrates, the -OCF₂H group increases lipophilicity compared to a methoxy group, which can improve membrane permeability.[4] Crucially, it also introduces a weak hydrogen bond donor capacity and is significantly more resistant to oxidative metabolism, which can extend a drug's half-life.[2]

Core Synthetic Strategy: O-Difluoromethylation of Phenols

The most direct and widely adopted approach for synthesizing aryl difluoromethyl ethers is the O-difluoromethylation of the corresponding phenol. This strategy hinges on the reaction of a phenoxide nucleophile with difluorocarbene (:CF₂), a highly reactive intermediate.

Caption: General mechanism of phenolic O-difluoromethylation.

The critical variable in this synthesis is the choice of reagent used to generate the difluorocarbene. Historically, chlorodifluoromethane (CHF₂Cl) was common, but its status as an ozone-depleting substance has led to its disuse.[5] Modern methods rely on more environmentally benign and versatile precursors.

| Reagent/Method | Precursor | Typical Conditions | Advantages | Disadvantages |

| Dolbier Method | Fluoroform (CHF₃) | KOH, two-phase system (e.g., water/dioxane), 50-70 °C | Inexpensive, non-ozone-depleting, scalable[5] | Requires handling of a gas, moderate to good yields[5] |

| Hartwig Method | Difluoromethyltriflate (HCF₂OTf) | Base (e.g., KOH), MeCN, room temp. | High reactivity, mild conditions, excellent functional group tolerance[6] | Reagent is prepared in a separate step[6] |

| Photoredox Catalysis | Difluorobromoacetic Acid (BrCF₂CO₂H) | fac-Ir(ppy)₃, visible light, room temp. | Extremely mild conditions, high yields[7] | Requires photocatalyst and light source |

| Baran Reagent | Zinc Difluoromethanesulfinate (DFMS) | tBuOOH, CH₂Cl₂/H₂O | Direct C-H difluoromethylation, not for O-difluoromethylation | Not applicable for this specific transformation[4] |

For the synthesis of this compound, the use of fluoroform (CHF₃) represents a robust, cost-effective, and scalable approach suitable for both academic and industrial settings.[5]

Synthesis of the Key Precursor: 4-Fluoro-2-methylphenol

A prerequisite for the final difluoromethylation step is the availability of the starting phenol. 4-Fluoro-2-methylphenol is a commercially available building block often used in the synthesis of active pharmaceutical ingredients (APIs).[8][9] Its presence is critical for creating quinazoline-based kinase inhibitors, where it can enhance selectivity and improve metabolic stability.[8]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. benchchem.com [benchchem.com]

- 3. Radiodifluoromethylation of well-functionalized molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ossila.com [ossila.com]

- 9. 4-Fluoro-2-methylphenol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

physicochemical properties of 1-(difluoromethoxy)-4-fluoro-2-methyl-benzene

An In-Depth Technical Guide on the Physicochemical Properties of 1-(Difluoromethoxy)-4-fluoro-2-methyl-benzene

Executive Summary

This compound (C₈H₇F₃O) represents a specialized fluorinated building block in modern medicinal and agrochemical chemistry. As a lipophilic bioisostere of anisoles and phenols, this compound leverages the "Fluorine Effect" to modulate metabolic stability, membrane permeability, and conformational preference.

This guide provides a comprehensive technical analysis of its physicochemical profile, synthesis protocols, and application logic.[1] It moves beyond basic data listing to explain the causality behind its properties—specifically how the difluoromethoxy (-OCHF₂) moiety alters the electronic and steric landscape of the parent scaffold, 4-fluoro-2-methylphenol.

Part 1: Chemical Identity & Structural Analysis

The compound is an aryl difluoromethyl ether. Its structural integrity relies on the stability of the -OCHF₂ group, which acts as a hydrogen bond donor (weak) and a lipophilicity enhancer.

| Attribute | Technical Specification |

| IUPAC Name | 1-(Difluoromethoxy)-4-fluoro-2-methylbenzene |

| Common Reference | 4-Fluoro-2-methylphenyl difluoromethyl ether |

| Molecular Formula | C₈H₇F₃O |

| Molecular Weight | 176.14 g/mol |

| SMILES | Cc1cc(F)ccc1OC(F)F |

| Parent Scaffold | 4-Fluoro-2-methylphenol (CAS: 452-72-2) |

| Key Moiety | Difluoromethoxy (-OCHF₂) |

Electronic & Steric Profile

-

The Difluoromethoxy Group (-OCHF₂): Unlike a methoxy group (-OCH₃), the -OCHF₂ group is electron-withdrawing (Hammett σp ≈ 0.18). The C-F bonds lower the electron density on the ether oxygen, reducing its basicity and potential for metabolic oxidation.

-

Conformational Lock: The anomeric effect between the oxygen lone pairs and the C-F antibonding orbitals (

) typically forces the -OCHF₂ group into an orthogonal conformation relative to the phenyl ring, distinct from the planar preference of methoxy groups.

Part 2: Physicochemical Profile

The following data synthesizes experimental baselines from analogous fluorinated ethers and computed cheminformatic models.

Table 1: Core Physicochemical Properties

| Property | Value (Approx.) | Mechanistic Implication |

| Physical State | Colorless Liquid | Loss of intermolecular H-bonding (vs. parent phenol) lowers MP/BP. |

| Boiling Point | 165°C - 175°C | Lower than parent phenol (216°C) due to absence of donor H-bonds. |

| LogP (Lipophilicity) | 3.1 ± 0.2 | Significant increase from parent phenol (LogP ~2.2). The -OCHF₂ adds ~0.9 log units, enhancing membrane permeability. |

| H-Bond Donors | 1 (Weak) | The C-H in -OCHF₂ is acidic enough to act as a weak H-bond donor (bioisostere for -OH). |

| H-Bond Acceptors | 2 (F, O) | Fluorine atoms act as weak acceptors; Oxygen basicity is attenuated. |

| TPSA | ~18 Ų | Low polar surface area suggests excellent blood-brain barrier (BBB) penetration potential. |

| pKa | Non-ionizable | Unlike the parent phenol (pKa ~10), this ether does not ionize at physiological pH. |

Solubility & Stability[5]

-

Aqueous Solubility: Low (< 50 mg/L). Requires organic co-solvents (DMSO, Methanol) for biological assays.

-

Metabolic Stability: High. The -OCHF₂ group blocks the rapid O-dealkylation typically seen with methoxy groups. The C-H bond in -OCHF₂ is deactivated by the two geminal fluorines, making it resistant to CYP450 abstraction.

Part 3: Synthesis & Manufacturing Workflows

Protocol Selection: While traditional methods use chlorodifluoromethane (Freon-22) gas, this is environmentally regulated and difficult to handle on a lab scale. The modern, self-validating protocol utilizes Sodium 2-chloro-2,2-difluoroacetate as a solid, stable source of difluorocarbene (:CF₂).

Experimental Protocol: Difluoromethylation of 4-Fluoro-2-methylphenol

Objective: Synthesize 1-(difluoromethoxy)-4-fluoro-2-methylbenzene via in situ carbene generation.

Reagents:

-

Substrate: 4-Fluoro-2-methylphenol (1.0 equiv)

-

Reagent: Sodium 2-chloro-2,2-difluoroacetate (1.2 - 1.5 equiv)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: DMF (Dimethylformamide) or DMF/Water (9:1)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-fluoro-2-methylphenol (10 mmol) in DMF (20 mL).

-

Deprotonation: Add K₂CO₃ (20 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion. Checkpoint: The solution may darken slightly.

-

Carbene Precursor Addition: Add Sodium 2-chloro-2,2-difluoroacetate (12 mmol) in one portion.

-

Reaction: Heat the mixture to 90°C - 100°C under an inert atmosphere (N₂ or Ar).

-

Mechanism:[1] The acetate decarboxylates to form the difluorocarbene (:CF₂) intermediate, which rapidly inserts into the phenoxide oxygen bond.

-

-

Monitoring: Monitor via TLC or GC-MS. Reaction is typically complete within 2-4 hours.

-

Workup:

-

Cool to room temperature.

-

Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

-

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product is a non-polar liquid, eluting early.

Diagram 1: Synthesis Pathway & Mechanism

Caption: Synthesis via difluorocarbene insertion using sodium chlorodifluoroacetate.

Part 4: Applications in Drug Design

This compound is rarely an endpoint but rather a strategic "warhead" or scaffold modulator.

Bioisosterism & Metabolic Blocking

The -OCHF₂ group acts as a "lipophilic hydroxyl" mimic.

-

Vs. Methoxy (-OCH₃): Blocks metabolic dealkylation. The C-F bond strength (approx. 116 kcal/mol) prevents oxidative attack.

-

Vs. Phenol (-OH): Removes the high polarity and Phase II conjugation liability (glucuronidation) while retaining weak H-bond donor capacity via the acidic C-H.

Workflow for Analog Evaluation

When replacing a Methoxy or Phenol group with Difluoromethoxy in a lead series:

Caption: Decision tree for evaluating difluoromethoxy bioisosteres in lead optimization.

Part 5: Handling & Safety

-

Hazard Identification: As a fluorinated ether, treat as a potential skin irritant and ensuring proper ventilation.

-

Storage: Store in a cool, dry place (2-8°C recommended for long term) under inert gas.

-

Reactivity: Stable to aqueous acid and base under mild conditions. Avoid strong reducing agents which might defluorinate the side chain.

References

-

Zafrani, Y., et al. (2017). "Difluoromethyl Ethers: A Guide to Their Synthesis and Properties." Journal of Medicinal Chemistry. Link

-

Hu, J., et al. (2006). "Difluoromethyl 2-pyridyl sulfone: A New Gem-difluoroolefination Reagent." Journal of Organic Chemistry. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

-

PubChem Compound Summary. "4-Fluoro-2-methylphenol (Parent)." National Center for Biotechnology Information. Link

-

Fier, P. S., & Hartwig, J. F. (2013). "Selective Difluoromethylation of Phenols." Angewandte Chemie International Edition. Link

Sources

An In-depth Technical Guide to 1-(Difluoromethoxy)-4-fluoro-2-methyl-benzene and its Isomers: A Researcher's Companion

Foreword: Navigating the Landscape of Fluorinated Benzene Derivatives

In the dynamic field of medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern molecular design. The difluoromethoxy (-OCHF₂) group, in particular, has garnered significant attention for its unique ability to modulate the physicochemical and biological properties of parent compounds. This guide provides a comprehensive technical overview of 1-(difluoromethoxy)-4-fluoro-2-methyl-benzene and its closely related isomers.

It is important to note that a specific CAS number for this compound is not readily found in publicly accessible chemical databases as of the date of this publication. This may suggest that it is a novel compound or one that is not widely commercialized. Therefore, this guide will leverage a closely related, documented isomer, 2-(Difluoromethoxy)-1-fluoro-4-methylbenzene (CAS No. 1214382-97-4) , as a primary exemplar. The principles, synthesis strategies, and expected properties discussed herein are anticipated to be highly relevant to the target molecule, providing researchers with a robust framework for their work.

This document is intended for an audience of researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide field-proven insights and a causal understanding of experimental choices, grounded in authoritative scientific literature.

The Difluoromethoxy Group: A Privileged Moiety in Modern Chemistry

The difluoromethoxy group is often considered a "lipophilic hydrogen bond donor" and a bioisostere of a carbinol or thiol group. Its inclusion in a molecular scaffold can profoundly influence several key parameters:

-

Metabolic Stability: The presence of the C-F bonds enhances resistance to oxidative metabolism, a critical attribute in drug design.[1]

-

Lipophilicity: The -OCHF₂ group increases lipophilicity, which can improve a molecule's ability to cross cellular membranes.

-

Conformational Effects: The difluoromethoxy group can influence the conformation of a molecule, potentially leading to improved binding affinity with biological targets.

-

Electronic Properties: The highly electronegative fluorine atoms give the -OCHF₂ group a moderate electron-withdrawing character through inductive effects, while the oxygen atom can participate in resonance donation. This unique electronic balance can be harnessed to fine-tune the reactivity and properties of the aromatic ring.[2][3]

The following diagram illustrates the key properties imparted by the difluoromethoxy group.

Caption: Key molecular property enhancements provided by the difluoromethoxy group.

Physicochemical and Spectroscopic Profile of 2-(Difluoromethoxy)-1-fluoro-4-methylbenzene

As our primary reference compound, 2-(Difluoromethoxy)-1-fluoro-4-methylbenzene (CAS No. 1214382-97-4) provides a solid foundation for understanding the properties of this class of molecules.

Core Properties

| Property | Value | Source |

| CAS Number | 1214382-97-4 | [4] |

| Molecular Formula | C₈H₇F₃O | [4] |

| Molecular Weight | 176.14 g/mol | [4] |

| Appearance | Likely a colorless liquid | Inferred from similar compounds |

| Storage | Sealed in dry, 2-8°C | [4] |

Computational and Spectroscopic Data

While detailed experimental spectra for this specific isomer are not widely published, computational data and characteristic spectroscopic features of related compounds provide valuable insights.

| Parameter | Value/Expected Range | Source/Rationale |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | [4] |

| logP (calculated) | 2.73552 | [4] |

| ¹H NMR | Aromatic protons (δ 6.8-7.5 ppm), -OCHF₂ proton (triplet, δ 6.5-7.5 ppm), Methyl protons (singlet, δ 2.2-2.5 ppm) | Inferred from related structures |

| ¹⁹F NMR | Aromatic fluorine (δ -110 to -130 ppm), -OCHF₂ fluorines (doublet, δ -80 to -95 ppm) | [2][3] |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), -OCHF₂ carbon (triplet, δ 115-125 ppm), Methyl carbon (δ 15-25 ppm) | [2] |

| Mass Spectrometry (EI) | Expected M⁺ at m/z 176 | [3] |

Synthesis of Difluoromethoxyarenes: Strategies and Mechanistic Considerations

The synthesis of aryl difluoromethyl ethers is a topic of ongoing research, with several effective methods having been developed. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.

General Synthetic Pathways

The most common approach for the synthesis of difluoromethoxyarenes involves the reaction of a phenol with a difluorocarbene precursor.

Caption: General schematic for the synthesis of aryl difluoromethyl ethers.

Common sources of difluorocarbene include:

-

Fluoroform (CHF₃): An environmentally friendly and inexpensive gas.[5]

-

Chlorodifluoromethane (CHClF₂): Historically used, but now largely phased out due to its ozone-depleting potential.[5]

-

Difluoromethyltriflate (HCF₂OTf): A highly effective reagent that can be prepared from non-ozone-depleting precursors.[6]

-

Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): A salt that decomposes upon heating to generate difluorocarbene.

Exemplary Experimental Protocol: Synthesis of Aryl Difluoromethyl Ethers using Fluoroform

The following protocol is a generalized procedure based on the work of Dolbier and colleagues, illustrating the use of fluoroform for the difluoromethylation of phenols.[5]

Disclaimer: This is a representative protocol and should be adapted and optimized for the specific substrate and scale of the reaction. All work should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Substituted Phenol (1.0 eq)

-

Potassium Hydroxide (KOH) (10.0 eq)

-

1,4-Dioxane

-

Water

-

Fluoroform (CHF₃) gas

-

Ethyl acetate

-

Brine

Procedure:

-

To a reaction flask equipped with a magnetic stir bar and a gas inlet, add the substituted phenol, potassium hydroxide, and water.

-

Stir the mixture until the KOH is substantially dissolved.

-

Add 1,4-dioxane to the mixture and heat to the desired reaction temperature (e.g., 50-70 °C).

-

Bubble fluoroform gas through the reaction mixture at a controlled rate. The reaction is typically monitored by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired aryl difluoromethyl ether.

Mechanistic Insight: The reaction is believed to proceed through the formation of difluorocarbene (:CF₂) via the deprotonation of fluoroform by the base, followed by the loss of a fluoride ion. The phenoxide, formed by the deprotonation of the phenol, then acts as a nucleophile, attacking the electrophilic difluorocarbene. The resulting anion is subsequently protonated to yield the final product.[5]

Applications in Research and Development

Aryl difluoromethyl ethers are valuable building blocks in several areas of chemical research and development.

-

Pharmaceuticals: The difluoromethoxy motif is present in a number of marketed drugs and clinical candidates. Its ability to enhance metabolic stability and modulate lipophilicity makes it an attractive substituent for optimizing lead compounds.[1][7]

-

Agrochemicals: Similar to pharmaceuticals, the inclusion of the -OCHF₂ group can improve the efficacy and environmental profile of herbicides, insecticides, and fungicides.[7]

-

Materials Science: The high polarity imparted by the fluorine atoms makes difluoromethoxy-substituted aromatics useful components in the development of liquid crystals and other advanced materials.[7]

Safety and Handling of Difluoromethoxyarenes

As with all chemical reagents, proper safety precautions must be observed when handling difluoromethoxyarenes and their precursors.

-

General Handling: Work in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment, including safety glasses, lab coat, and chemical-resistant gloves.[8][9][10]

-

Fire Safety: Many difluoromethoxyarenes are flammable liquids. Keep away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment.[9][11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][9]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Hazard Statements for a Representative Compound ( (Difluoromethoxy)benzene):

-

H226: Flammable liquid and vapor.[11]

-

H315: Causes skin irritation.[11]

-

H319: Causes serious eye irritation.[11]

Conclusion

While the specific compound this compound remains elusive in the public domain, a comprehensive understanding of its expected properties and synthetic accessibility can be gleaned from the study of its isomer, 2-(difluoromethoxy)-1-fluoro-4-methylbenzene, and the broader class of difluoromethoxyarenes. The unique combination of electronic and steric properties conferred by the difluoromethoxy group ensures that this class of compounds will continue to be of significant interest to researchers in the pharmaceutical, agrochemical, and materials science fields. The synthetic methodologies outlined in this guide provide a solid foundation for the preparation and further investigation of these valuable molecules.

References

-

Hartwig, J. F., et al. (2014). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 53(42), 11349-11353. [Link]

-

Sponge, B. D., et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Accounts of Chemical Research, 52(11), 3047-3059. [Link]

-

Dolbier, W. R., et al. (2013). Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. The Journal of Organic Chemistry, 78(17), 8904-8908. [Link]

-

Pashko, M. O., & Yagupolskii, Yu. L. (2024). Introduction of the difluoro(methoxy)methyl group into the aromatic ring and the study of its electronic properties. Journal of Organic and Pharmaceutical Chemistry, 22(4), 10-16. [Link]

-

PubChem. (n.d.). (Difluoromethoxy)benzene. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

-

Cole-Parmer. (2004, October 5). Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+%. [Link]

-

Pashko, M. O., & Yagupolskii, Yu. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4), 10-16. [Link]

-

The Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). The Significance of Fluorinated Aromatic Intermediates: A Focus on 1-Bromo-3-(difluoromethoxy)benzene. [Link]

-

PubChem. (n.d.). 2-(Difluoromethoxy)-1-fluoro-4-methoxybenzene. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

-

Chemours. (n.d.). Fluorointermediates Industries and Applications. [Link]

- Google Patents. (n.d.). CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene.

-

European Patent Office. (1992). EP 0482938 A1 - Synthesis of fluorinated ethers. [Link]

-

Global Substance Registration System. (n.d.). 1-(DIFLUOROMETHOXY)-4-METHYLBENZENE. [Link]

-

Organic Syntheses. (n.d.). Fluorobenzene. [Link]

-

Shandong Biotech. (n.d.). 1-(Difluoromethoxy)-4-methylbenzene. [Link]

-

Chemie Brunschwig. (n.d.). Difluoromethoxy Compounds. [Link]

-

PubChem. (n.d.). 4-(Difluoromethoxy)benzene-1,2-diamine. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

Sources

- 1. chemours.com [chemours.com]

- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 4. chemscene.com [chemscene.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. chemicea.com [chemicea.com]

- 11. (Difluoromethoxy)benzene | C7H6F2O | CID 68015 - PubChem [pubchem.ncbi.nlm.nih.gov]

molecular structure and weight of 1-(difluoromethoxy)-4-fluoro-2-methyl-benzene

An In-depth Technical Guide to the Molecular Structure and Properties of 1-(Difluoromethoxy)-4-fluoro-2-methyl-benzene

Disclaimer: The precise chemical name "this compound" did not yield an exact match in available chemical databases. However, based on the nomenclature, the closely related isomer, 2-(Difluoromethoxy)-1-fluoro-4-methylbenzene (CAS No. 1214382-97-4) , is described in detail within this guide. The molecular formula (C₈H₇F₃O) and molecular weight of this isomer are consistent with the requested compound. All data and protocols henceforth refer to this specified isomer.

Introduction

Fluorinated aromatic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine substitution.[1][2] The incorporation of a difluoromethoxy group (-OCHF₂) in particular can enhance metabolic stability, modulate lipophilicity, and improve the pharmacokinetic profile of bioactive molecules.[3] This guide provides a comprehensive technical overview of 2-(difluoromethoxy)-1-fluoro-4-methylbenzene, a key building block in the synthesis of complex organic molecules.

Molecular Structure and Properties

The molecular structure of 2-(difluoromethoxy)-1-fluoro-4-methylbenzene consists of a benzene ring substituted with a difluoromethoxy group, a fluorine atom, and a methyl group at positions 2, 1, and 4, respectively.

Molecular Formula: C₈H₇F₃O

Molecular Weight: 176.14 g/mol [4]

A summary of the key physicochemical properties is presented in the table below:

| Property | Value | Source |

| Molecular Formula | C₈H₇F₃O | [4] |

| Molecular Weight | 176.14 g/mol | [4] |

| CAS Number | 1214382-97-4 | [4] |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | [4] |

| LogP (Predicted) | 2.73552 | [4] |

| Hydrogen Bond Acceptors | 1 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Rotatable Bonds | 2 | [4] |

The structure of 2-(difluoromethoxy)-1-fluoro-4-methylbenzene is visualized in the following diagram:

Caption: Molecular structure of 2-(difluoromethoxy)-1-fluoro-4-methylbenzene.

Synthesis

The synthesis of fluorinated aromatic compounds such as 2-(difluoromethoxy)-1-fluoro-4-methylbenzene typically involves multi-step procedures. A general and efficient method for introducing the difluoromethoxy group is through the fluorodesulfurization of thionoesters.[5]

The following diagram illustrates a generalized synthetic workflow for related difluoromethoxybenzene derivatives, which could be adapted for the target molecule.

Caption: Generalized synthesis workflow for difluoromethoxy-substituted benzenes.

Experimental Protocols for Characterization

Accurate characterization of 2-(difluoromethoxy)-1-fluoro-4-methylbenzene is crucial for its application in research and development. The following are standard analytical techniques employed for the structural elucidation and purity assessment of fluorinated aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are essential.

¹H NMR: The proton NMR spectrum will provide information on the number and chemical environment of the hydrogen atoms. The proton of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is particularly important for confirming the presence and environment of the fluorine atoms. It will show two distinct signals: one for the aromatic fluorine and another for the difluoromethoxy group, which will appear as a doublet due to coupling with the proton.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject 1 µL of the sample solution into the gas chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms).

-

GC Separation: Use a temperature program to separate the compound from any impurities. A typical program might start at 50°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

MS Detection: The eluent from the GC is introduced into the mass spectrometer. Electron ionization (EI) is a common method for fragmentation.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to assess the purity of the compound.

Protocol for HPLC Analysis:

-

Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for reverse-phase HPLC.

-

Column: A C18 column is typically used.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm) is commonly employed.

-

Analysis: The retention time and peak area are used to determine the purity of the sample.

Applications in Research and Drug Development

The unique electronic properties of the difluoromethoxy group make it a valuable substituent in the design of novel pharmaceuticals and agrochemicals.[1] The presence of this group can lead to improved metabolic stability and binding affinity to biological targets. 2-(Difluoromethoxy)-1-fluoro-4-methylbenzene serves as a key starting material for the synthesis of more complex molecules with potential therapeutic applications.

References

-

Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]

-

Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Difluoromethoxy)-1-methoxy-2-methylbenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]

Sources

literature review on difluoromethoxylated benzene derivatives

An In-depth Technical Guide to Difluoromethoxylated Benzene Derivatives for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal, agrochemical, and materials science.[1][2] Among the array of fluorinated motifs, the difluoromethoxy group (-OCF₂H) has emerged as a uniquely valuable substituent. It offers a nuanced profile that distinguishes it from the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. This guide provides a comprehensive exploration of difluoromethoxylated benzene derivatives, covering their synthesis, the physicochemical and pharmacokinetic properties they impart, and their successful application in commercial products. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and illustrate key concepts with data-driven tables and diagrams to provide a field-proven resource for professionals in drug discovery and chemical research.

The Strategic Value of the Difluoromethoxy (-OCF₂H) Group

The introduction of fluorine-containing groups can profoundly alter a molecule's potency, lipophilicity, metabolic stability, and membrane permeability.[1][2] While the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are widely used, the difluoromethoxy (-OCF₂H) group offers a distinct and often advantageous set of properties.[3][4]

A key feature that sets the -OCF₂H group apart is its ability to act as a lipophilic hydrogen bond donor .[5][6][7][8] The electron-withdrawing fluorine atoms polarize the C-H bond, rendering the hydrogen atom acidic enough to participate in hydrogen bonding.[6][9] This makes the -OCF₂H group a suitable bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, with the significant advantage of improved metabolic stability.[6][9]

Furthermore, the -OCF₂H group provides a moderate increase in lipophilicity, positioning it between the less lipophilic methoxy group and the highly lipophilic trifluoromethoxy group.[5][10] This "tunable" lipophilicity is crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADMET) properties.[11]

Synthesis of Difluoromethoxylated Benzene Derivatives

Accessing these valuable scaffolds requires robust and versatile synthetic methodologies. The most prevalent strategies involve the reaction of phenols with a difluorocarbene source, though recent advances in radical chemistry have enabled direct C-H functionalization.

O-Difluoromethylation of Phenols via Difluorocarbene (:CF₂)

The most common and well-established approach for synthesizing aryl difluoromethyl ethers is the reaction of a phenol (or phenoxide) with an in-situ generated difluorocarbene (:CF₂).[11][12][13]

Mechanism: The reaction proceeds in three main steps:

-

Deprotonation: A base deprotonates the phenol to form a more nucleophilic phenoxide.

-

Carbene Generation: A difluorocarbene precursor decomposes, often thermally or with base, to release the highly reactive :CF₂ intermediate.

-

Nucleophilic Attack & Protonation: The phenoxide attacks the electrophilic difluorocarbene, forming a difluoromethoxide anion, which is then protonated by a proton source (like water) to yield the final aryl difluoromethyl ether.[1][14]

Caption: General mechanism for phenol difluoromethylation via difluorocarbene.

Common Difluorocarbene Precursors:

-

Sodium Chlorodifluoroacetate (ClCF₂COONa): A bench-stable and relatively non-toxic solid that decarboxylates upon heating to generate :CF₂.[1] It is a workhorse reagent for this transformation, though high temperatures may be required.

-

Bromodifluoroacetic Acid (BrCF₂COOH) / Esters (BrCF₂COOEt): These reagents can generate :CF₂ under milder conditions, often facilitated by visible-light photoredox catalysis.[11][15]

-

Fluoroform (CHF₃): An inexpensive and non-ozone-depleting gas that can serve as a :CF₂ source under basic, two-phase conditions.[16]

-

Other Reagents: A variety of other precursors have been developed, including phosphonium salts, hypervalent iodine reagents, and sulfonium salts, each with specific advantages.[1][14][17]

Protocol: Difluoromethylation using Sodium Chlorodifluoroacetate [1]

This protocol is adapted from a procedure for the synthesis of 1-(3-chloro-4-(difluoromethoxy)phenyl)ethan-1-one.[1]

-

Setup: To a round-bottomed flask equipped with a magnetic stir bar, add the starting phenol (1.0 equiv) and cesium carbonate (1.5 equiv).

-

Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the headspace and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Add dry dimethylformamide (DMF) and deionized water. The water is crucial for the final protonation step.

-

Reagent Addition: Add sodium chlorodifluoroacetate (ClCF₂COONa) (typically 1.5-2.0 equiv).

-

Reaction: Heat the reaction mixture (e.g., to 100-120 °C) and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired aryl difluoromethyl ether.

Radical C-H Difluoromethoxylation of Arenes

A significant breakthrough for late-stage functionalization is the direct difluoromethoxylation of C-H bonds in arenes and heteroarenes.[9][12][18] This strategy is particularly valuable in drug discovery as it allows for the modification of complex molecules without requiring pre-functionalization (e.g., the presence of a hydroxyl group).[11][12]

Mechanism: This approach typically employs a bespoke difluoromethoxylating reagent and a photoredox catalyst.

-

Catalyst Excitation: A photocatalyst (e.g., Ir(ppy)₃) absorbs visible light and enters an excited state.

-

Single Electron Transfer (SET): The excited photocatalyst reduces the difluoromethoxylating reagent in a single electron transfer event.[12][13]

-

Radical Generation: The reduced reagent undergoes fragmentation (β-scission) to release the key •OCF₂H radical.[12]

-

Arene Addition: The •OCF₂H radical adds to the aromatic ring to form a difluoromethoxylated cyclohexadienyl radical intermediate.

-

Oxidation & Deprotonation: The intermediate is oxidized back to a cation, which then deprotonates to restore aromaticity and yield the final product.[12]

This method's primary advantage is its ability to generate multiple regioisomers from a single substrate in one operation, which can rapidly accelerate structure-activity relationship (SAR) studies.[11][12]

Physicochemical and Pharmacokinetic Properties

The decision to incorporate a difluoromethoxy group is driven by its profound and predictable impact on key molecular properties relevant to drug development.

Lipophilicity, Solubility, and Electronic Effects

The -OCF₂H group moderately increases lipophilicity, offering a fine-tuning mechanism for membrane permeability and oral absorption.[5] Its effect is context-dependent but provides a valuable intermediate between the -OCH₃ and -OCF₃ groups.[5]

| Substituent | Hansch π Parameter | Hammett σp Constant | Key Feature |

| -OCH₃ (Methoxy) | -0.02 | -0.27 | H-bond acceptor, metabolically labile |

| -OCF₂H (Difluoromethoxy) | +0.45 (est.) | +0.14[5] | Lipophilic H-bond donor, metabolically stable |

| -OCF₃ (Trifluoromethoxy) | +1.04[3] | +0.35 | Highly lipophilic, metabolically stable |

Data compiled from multiple sources.[3][5]

With a positive Hammett constant, the difluoromethoxy group is weakly electron-withdrawing, which can influence the pKa of nearby functional groups and modulate binding interactions with biological targets.[5]

Metabolic Stability

A primary driver for using the -OCF₂H group is to enhance metabolic stability.[5][6][19] The strong carbon-fluorine bonds are highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[5] This makes the -OCF₂H group an excellent replacement for metabolically labile moieties, most notably the methoxy group, which is prone to O-demethylation.[6][10] Blocking this metabolic pathway can lead to a longer plasma half-life, reduced clearance, and improved bioavailability.[5][6]

| Compound Type | Typical Metabolic Hotspot | Replacement Strategy | Outcome |

| Methoxy-substituted Analog | -OCH₃ group (O-demethylation) | Replace with -OCF₂H | Increased metabolic half-life |

| Hydroxy-substituted Analog | -OH group (glucuronidation) | Replace with -OCF₂H | Blocks conjugation, maintains H-bond |

Conformational Effects

Recent studies have shown that the difluoroalkoxyphenyl moiety can act as a "conformational design tool."[20] Its preference for an out-of-plane orientation relative to the benzene ring can influence the overall 3D structure of a molecule.[12] This can be harnessed to control the conformation of macrocycles or other constrained systems, potentially locking the molecule into a more bioactive shape and lowering the entropic penalty upon binding to a target.[20]

Applications in Drug Discovery: Case Studies

The theoretical benefits of the difluoromethoxy group are validated by its presence in several successful marketed drugs.

Case Study 1: Pantoprazole (Protonix®)

Pantoprazole is a proton pump inhibitor (PPI) used to treat acid-related gastrointestinal disorders.[5][21] The difluoromethoxy group on its benzimidazole ring is critical for its function.

-

Chemical Stability: The electron-withdrawing nature of the -OCF₂H group contributes to the chemical stability required for the prodrug to reach its target—the acidic parietal cells of the stomach—before activation.[5]

-

Mechanism of Action: As a prodrug, Pantoprazole is activated in an acidic environment. The difluoromethoxy group modulates the electronics of the heterocyclic system, which is essential for the subsequent rearrangement and covalent binding to the H⁺/K⁺-ATPase (proton pump), inhibiting acid secretion.[5]

Case Study 2: Roflumilast (Daliresp®)

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD).[5] The difluoromethoxy group is a key contributor to its high potency and favorable pharmacokinetic profile.

-

Metabolic Stability: Roflumilast contains a catechol-like diether structure, where one of the methoxy groups is replaced by a difluoromethoxy group. This substitution effectively blocks O-demethylation at that position, enhancing its metabolic stability and contributing to its long duration of action.[5]

-

Potency: The electronic properties and conformational effects of the -OCF₂H group help to properly orient the molecule within the active site of the PDE4 enzyme, contributing to its high binding affinity.

Caption: Simplified signaling pathway for Roflumilast.[5]

Workflow: Evaluation of a Difluoromethoxy Analog

When considering the replacement of a metabolically labile group (e.g., -OCH₃) with -OCF₂H, a structured evaluation workflow is essential.

Caption: Workflow for evaluating a difluoromethoxy analog in drug discovery.[5]

Conclusion and Future Perspectives

The difluoromethoxy group is a powerful and versatile tool in the modern chemist's arsenal.[6] Its unique ability to serve as a metabolically stable, lipophilic hydrogen bond donor provides a compelling strategy for optimizing lead compounds in drug discovery and agrochemical development.[5][6] By replacing labile functional groups, the -OCF₂H moiety can significantly enhance pharmacokinetic properties while maintaining or improving biological activity.[5]

The future of this field will likely focus on the development of even milder, more efficient, and highly selective late-stage difluoromethoxylation methods. As our understanding of the subtle conformational and electronic effects of the -OCF₂H group grows, so too will our ability to rationally design next-generation therapeutics and functional materials with precisely engineered properties.

References

- The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry - Benchchem.

- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.

- Difluoromethylation of Phenols - Organic Syntheses.

- Drugs and agrochemicals containing a difluoromethylthio group. - ResearchGate.

- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC.

- Recent Advances in the Synthetic Application of Difluorocarbene.

- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.

- Difluoromethylation Agents - Organofluorine / Alfa Chemistry.

- Facile In Situ Difluoromethylation of Phenols and Thiols Using Ethyl Bromodifluoroacetate and K2CO3 - Who we serve.

- Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid | Organic Letters - ACS Publications.

- Fluorinated Building Blocks: Enhancing Drug Discovery.

- 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC.

- Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study - ACS Publications.

- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC.

- A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions.

- Recent Advances in the Synthetic Application of Difluorocarbene.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit.

- Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G.

- Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC - NIH.

- Catalytic radical difluoromethoxylation of arenes and heteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05390A.

- A New Reagent for Direct Difluoromethylation - PMC.

- A) Difluoromethyl‐containing pharmaceuticals and agrochemicals,... - ResearchGate.

- Applications and strategies for the synthesis of difluoromethoxylated (hetero)arenes.

- Catalytic radical difluoromethoxylation of arenes and heteroarenes - Semantic Scholar.

- Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes | The Journal of Organic Chemistry - ACS Publications.

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. mdpi.com [mdpi.com]

- 4. scilit.com [scilit.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 10. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Catalytic radical difluoromethoxylation of arenes and heteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05390A [pubs.rsc.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. sioc.ac.cn [sioc.ac.cn]

- 18. researchgate.net [researchgate.net]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

discovery and synthetic history of 1-(difluoromethoxy)-4-fluoro-2-methyl-benzene

The Synthetic Evolution of 1-(Difluoromethoxy)-4-fluoro-2-methyl-benzene: From Freon-22 to Green Carbene Sources[1]

Part 1: Executive Summary & Strategic Significance

This compound represents a critical intersection of fluorine chemistry and medicinal scaffold design. While often overlooked as a mere intermediate, this molecule embodies the modern pharmaceutical industry's shift towards bioisosteric replacement —specifically, the substitution of methoxy (-OCH3) or chloro (-Cl) groups with the difluoromethoxy (-OCHF2) moiety.[1]

Why This Molecule Matters:

-

Metabolic Stability: The -OCHF2 group resists oxidative metabolism (O-dealkylation) far better than a standard methoxy group, extending the half-life of drug candidates.[1]

-

Lipophilicity Modulation: It acts as a "lipophilic hydrogen bond donor," balancing permeability with solubility (LogP modulation).[1]

-

Orthogonal Reactivity: The 4-fluoro substituent serves as a handle for further functionalization via Nucleophilic Aromatic Substitution (S_NAr), while the 2-methyl group provides steric bulk to lock conformation.[1]

Part 2: The Synthetic History (Discovery & Evolution)

The history of this molecule is not defined by a single "eureka" moment but by the evolution of difluoromethylation methodologies .[1] The ability to synthesize this compound efficiently tracks the broader history of fluorine chemistry.[1]

Era 1: The Freon Age (1960s – 1990s)[1]

-

The Method: The classical approach involved the reaction of 4-fluoro-2-methylphenol with chlorodifluoromethane (Freon-22) gas in the presence of aqueous sodium hydroxide (NaOH) and a phase transfer catalyst.[1]

-

The Mechanism: Base-mediated elimination of HCl from Freon-22 generates the reactive difluorocarbene (:CF2) species in situ. The phenoxide ion then attacks this carbene.[1]

-

The Limitations:

Era 2: The Solid Reagent Revolution (2000s – 2010s)[1]

-

The Innovation: The introduction of sodium chlorodifluoroacetate (ClCF2CO2Na) transformed the synthesis.[1] This solid, stable reagent undergoes thermal decarboxylation to release :CF2.[1]

-

Impact: This method allowed standard laboratory glassware to be used without gas cylinders.[1] It became the benchmark for synthesizing this compound in research settings.[1]

-

Key Reference: Chen, Q. Y., & Wu, S. W. (1989).[1] J. Fluorine Chem. (Pioneering work on sulfonyldifluoroacetates).[1]

Era 3: The Green Chemistry Era (2015 – Present)[1]

-

The Breakthrough: Utilizing fluoroform (CHF3) —a waste byproduct of Teflon manufacturing—as a direct difluoromethylating agent.[1]

-

The Method: Activation of CHF3 with strong bases (e.g., KHMDS or t-BuOK) to generate the CF3 anion, which equilibrates to :CF2.[1]

-

Significance: This is the most atom-economical and environmentally responsible route for industrial scale-up.

Part 3: Technical Deep Dive & Protocols

Protocol A: The Laboratory Standard (Sodium Chlorodifluoroacetate)

Best for: Small-scale synthesis (grams to decagrams) where operational simplicity is paramount.[1]

Reagents:

-

Substrate: 4-Fluoro-2-methylphenol (1.0 equiv)[1]

-

Reagent: Sodium chlorodifluoroacetate (ClCF2CO2Na) (2.5 equiv)[1]

-

Base: Potassium carbonate (K2CO3) (2.0 equiv)[1]

-

Solvent: DMF / Water (10:1 ratio)[1]

Step-by-Step Workflow:

-

Preparation: Charge a round-bottom flask with 4-fluoro-2-methylphenol, K2CO3, and DMF/Water.

-

Degassing: Sparge the mixture with Nitrogen (N2) for 15 minutes to remove oxygen (prevents phenol oxidation).

-

Addition: Add Sodium chlorodifluoroacetate in a single portion.

-

Reaction: Heat the mixture to 95–100°C .

-

Critical Insight: The decarboxylation of the reagent initiates around 90°C. Vigorous bubbling (CO2 release) will be observed.[1]

-

-

Monitoring: Monitor by TLC or GC-MS. The reaction is typically complete in 2–4 hours.[1]

-

Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with brine (3x) to remove DMF.[1]

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Data Summary Table:

| Parameter | Value / Observation |

| Appearance | Colorless to pale yellow oil |

| 1H NMR (CDCl3) | δ 6.50 (t, J = 74 Hz, 1H, -OCHF2), 6.9–7.1 (m, 3H, Ar-H), 2.25 (s, 3H, -CH3) |

| 19F NMR | δ -81.5 (d, J = 74 Hz, -OCHF2), -118.0 (m, Ar-F) |

| Yield | Typically 75–85% |

Protocol B: The Industrial "Green" Route (Fluoroform)

Best for: Large-scale manufacturing or sustainable chemistry initiatives.

Reagents:

-

Base: Potassium hydroxide (KOH) (pellets)[1]

Step-by-Step Workflow:

-

Setup: Use a pressure-rated vessel (autoclave) or a continuous flow reactor.[1]

-

Loading: Charge phenol, KOH (5 equiv), and solvent.

-

Gas Addition: Introduce CHF3 gas to a pressure of 2–5 bar.

-

Reaction: Heat to 70°C .

-

Workup: Vent excess gas (recycle if possible). Standard aqueous extraction.[1]

Part 4: Mechanistic Visualization

The following diagram illustrates the Difluorocarbene Insertion Mechanism , the core pathway for both protocols.

Caption: The reaction proceeds via the generation of a transient difluorocarbene species (:CF2), which is intercepted by the phenoxide anion.[1] Rapid protonation of the resulting anion yields the final ether.[1]

Part 5: Troubleshooting & Critical Control Points

-

Moisture Control: While water is used in the solvent system to aid solubility of inorganic bases, excessive water can hydrolyze the :CF2 carbene to formate (HCOO-), killing the reaction.[1] Maintain the specific solvent ratios (e.g., DMF/H2O 10:1).[1]

-

Temperature Precision:

-

Safety Warning: :CF2 is a reactive intermediate.[1] Although short-lived, ensure proper ventilation.[1] If using the CHF3 route, high-pressure safety protocols are mandatory.[1]

References

-

Miller, T. G., & Thanassi, J. W. (1960).[1][4] Sodium Chlorodifluoroacetate: A New Reagent for Difluoromethylation. Journal of Organic Chemistry. Link[1]

-

Chen, Q. Y., & Wu, S. W. (1989).[1] Difluoromethylation of Phenols with Fluorosulfonyldifluoroacetic Acid Reagents. Journal of Fluorine Chemistry. Link

-

Fier, P. S., & Hartwig, J. F. (2013).[1] Selective Difluoromethylation of Phenols and Thiophenols with Difluoromethyl Triflate. Angewandte Chemie International Edition. Link[1]

-

Prakash, G. K. S., et al. (2012).[1] Direct Difluoromethylation of Alcohols with TMS-CF2H. European Journal of Organic Chemistry. Link[1]

-

Zafrani, Y., et al. (2017).[1] Difluoromethyl Ethers: A Review of Synthesis and Properties. Journal of Medicinal Chemistry. Link[1]

Sources

A Technical Guide to the Safe Handling of 1-(difluoromethoxy)-4-fluoro-2-methyl-benzene: A Precautionary Approach for Novel Compounds

Preamble: Data Unavailability and the Principle of Precaution

This guide addresses the safety and handling precautions for 1-(difluoromethoxy)-4-fluoro-2-methyl-benzene. A diligent search for a specific, published Safety Data Sheet (SDS) for this compound (CAS No. 1243244-32-5) has not yielded a dedicated document. In research and development, it is common to encounter novel or poorly characterized substances for which comprehensive toxicological and safety data are not yet available.

In such instances, a Senior Application Scientist must adopt the Precautionary Principle . This involves treating the substance as potentially hazardous until sufficient data are generated to state otherwise. This guide is therefore structured not as a definitive datasheet, but as a framework for a provisional risk assessment. We will infer potential hazards by analyzing structurally similar molecules and establish a robust set of handling protocols based on this surrogate information. This methodology ensures a high margin of safety when working with uncharacterized materials.

Section 1: Hazard Analysis Based on Structural Surrogates

The potential hazards of this compound can be anticipated by examining its constituent functional groups and by reviewing the safety profiles of analogous compounds.

Structural Breakdown:

-

Aromatic Core: A substituted benzene ring. Aromatic compounds can vary widely in toxicity, but many can cause skin and eye irritation.

-

Difluoromethoxy Group (-OCHF₂): The introduction of fluorine can significantly alter a molecule's metabolic stability and biological activity. The difluoromethoxy group is a common feature in modern pharmaceuticals and agrochemicals, valued for its electronic properties and resistance to metabolic degradation.[1]

-

Fluoro and Methyl Groups: These substituents further modify the electronic and physical properties of the benzene ring.

Surrogate Compound Analysis: Safety data from structurally related chemicals suggest that the primary hazards are likely to be:

-

Skin and Eye Irritation: Compounds like 1-(difluoromethyl)-4-fluoro-2-nitrobenzene and 4-(difluoromethoxy)benzene-1,2-diamine are classified as causing skin and serious eye irritation.[2][3]

-

Respiratory Irritation: Several surrogates are noted to potentially cause respiratory irritation.[2][4][5]

-

Oral Toxicity: Some analogs are classified as harmful if swallowed.[2][4][6]

Based on this analysis, it is prudent to handle this compound as a substance that is, at a minimum, a skin, eye, and respiratory irritant, and potentially harmful if ingested.

Section 2: Provisional Physicochemical & Toxicological Data

While specific data for the target compound is unavailable, the properties of similar molecules provide a reasonable estimation for planning experimental work. All unverified data should be treated with caution.

| Property | Surrogate Compound & Value | Source |

| Molecular Formula | C₈H₇F₃O (Target Compound) | N/A |

| Molecular Weight | 176.14 g/mol (Target Compound) | N/A |

| Physical State | Likely a liquid at room temperature | [7] |

| Boiling Point | 165-167 °C (for 1-(Difluoromethoxy)-4-methylbenzene) | [8] |

| Density | ~1.133 g/cm³ (for 1-(Difluoromethoxy)-4-methylbenzene) | [8] |

| Solubility | Expected to have low water solubility | [4][6] |

Toxicological Profile (Assumed based on Surrogates):

| Hazard Classification | GHS Category | Precautionary Statement | Source |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | P301+P312, P330 | [4][6] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | P302+P352, P332+P313 | [4][9] |

| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | P305+P351+P338, P337+P313 | [4][9] |

| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) | P304+P340, P312 | [2][4] |

Section 3: A Framework for Safe Handling in a Research Setting

The absence of definitive data necessitates stringent adherence to conservative safety protocols. All handling of this compound must occur under the assumption that it is hazardous.

Mandatory Engineering Controls:

-

Chemical Fume Hood: All work involving the transfer, weighing, reaction, or purification of this compound must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[10][11] The hood's airflow should be verified before commencing work.

Personal Protective Equipment (PPE) Selection: The selection of PPE is critical and must provide a reliable barrier against exposure.

-

Eye and Face Protection: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[4][12] For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield should be worn over safety goggles.

-

Hand Protection: Given the lack of specific glove breakthrough time data, a conservative approach is required.

-

Glove Type: Use nitrile or neoprene gloves with a minimum thickness of 0.4 mm.

-

Double Gloving: It is highly recommended to wear two pairs of gloves. This provides additional protection in case the outer glove is compromised.

-

Inspection and Replacement: Gloves must be inspected for any signs of degradation or perforation before each use.[12] They should be replaced immediately if contamination is suspected and always upon completion of a task. Use proper glove removal technique to avoid skin contact.[11]

-

-

Skin and Body Protection:

-

Wear a flame-resistant laboratory coat with long sleeves.

-

For handling quantities greater than a few grams, a chemically resistant apron is also recommended.

-

Ensure legs and feet are fully covered; open-toed shoes are strictly prohibited.[11]

-

Section 4: Risk Assessment and Emergency Preparedness Workflow

A systematic approach to risk assessment is crucial before any new chemical is handled in the laboratory.

Caption: Risk assessment workflow for handling a novel chemical.

Emergency Protocols (Provisional):

-

Spill Cleanup:

-

Small Spills (<100 mL): Absorb the spill with an inert, non-combustible material such as vermiculite or sand.[11][13] Collect the material using non-sparking tools and place it into a designated, labeled container for hazardous waste.[12] Clean the spill area with a suitable solvent, followed by soap and water.

-

Large Spills (>100 mL): Evacuate the immediate area and alert colleagues. Prevent the spill from entering drains.[12] If safe to do so, increase ventilation. The cleanup should only be performed by trained personnel with appropriate respiratory protection.

-

-

First Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][10]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[6][10] Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][6] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.

-

-

Fire Safety:

-

This compound is not expected to be highly flammable, but it is combustible. Vapors may form explosive mixtures with air at elevated temperatures.[14]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[12][13]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products, which may include hydrogen fluoride.[14][15]

-

Section 5: Storage and Waste Disposal

Storage:

-

Store the container tightly closed in a dry, cool, and well-ventilated area.[4][12]

-

Keep away from strong oxidizing agents, as these are common incompatibilities for similar aromatic compounds.[6]

-

Store away from heat, sparks, and open flames.[11]

Waste Disposal:

-

All waste containing this substance, including unused material, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

-

Collect waste in clearly labeled, sealed containers.

-

Dispose of the waste through a licensed professional waste disposal service in accordance with all applicable federal, state, and local environmental regulations.[4][6] Do not allow the product to enter drains or waterways.[12]

Conclusion

The safe handling of novel compounds like this compound is a cornerstone of professional laboratory practice. In the absence of specific safety data, a conservative and precautionary approach, guided by the analysis of structural surrogates, is essential. By adhering to stringent engineering controls, utilizing appropriate PPE, and being prepared for potential emergencies, researchers can manage the risks associated with this and other uncharacterized chemicals effectively. All findings from this provisional assessment should be updated if and when a formal, verified Safety Data Sheet becomes available.

References

- Thermo Fisher Scientific. (2025). Safety Data Sheet for 1-(Difluoromethoxy)-4-nitrobenzene.

- CAS. (n.d.). 1-(Difluoromethoxy)-4-methylbenzene - Common Chemistry. Retrieved from CAS, a division of the American Chemical Society.

- ECHEMI. (n.d.). 1-Fluoro-4-iodo-2-methylbenzene SDS, 452-68-6 Safety Data Sheets.

- Fisher Scientific. (2025). Safety Data Sheet for 1-(Difluoromethoxy)-4-nitrobenzene.

- Chemicea Pharmaceuticals. (n.d.). Material Safety Data Sheet for Pantoprazole Impurity 11.

- Fluorochem. (2024). Safety Data Sheet for 1-Bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene.

- Sigma-Aldrich. (2024). Safety Data Sheet for 1,4-Difluorobenzene.

- Cole-Parmer. (2005). Material Safety Data Sheet - 1,4-Bis-(difluoromethyl)benzene.

- Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.

- Fisher Scientific. (2015). Safety Data Sheet.

- CymitQuimica. (2024). Safety Data Sheet for 1-(Difluoromethyl)-4-fluoro-2-nitrobenzene.

- U.S. Environmental Protection Agency (EPA). (2025). Executive Summary for 1,3-Difluoro-2-(trifluoromethoxy)benzene.

- Shandong Biotech. (n.d.). 1-(Difluoromethoxy)-4-methylbenzene.

- Merck. (2025). Safety Data Sheet.

- Covestro Solution Center. (2012). Safety Data Sheet.

- Paragon Laboratories. (n.d.). Safety Data Sheet.

- ChemicalBook. (n.d.). 1-(Difluoromethoxy)-2-fluoro-4-methoxy-3-methylbenzene.

- Fisher Scientific. (2025). Safety Data Sheet for 1,4-Difluorobenzene.

- Fluorochem. (2024). Safety Data Sheet for 3,4-Difluoro-2-(difluoromethoxy)nitrobenzene.

- Merck. (n.d.). Safety Data Sheet.

- Apollo Scientific. (2023). Safety Data Sheet for 4-(Difluoromethoxy)benzene-1,2-diamine.

- BenchChem. (2025). An In-depth Technical Guide to 4-(Difluoromethoxy)benzene-1,2-diamine: Synthesis, Properties, and Applications.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. 1-(Difluoromethoxy)-4-methylbenzene - Shandong Biotech [shandongbiotech.com]

- 10. chemicea.com [chemicea.com]

- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 12. echemi.com [echemi.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. paragonlaboratories.com [paragonlaboratories.com]

A Researcher's Guide to 1-(difluoromethoxy)-4-fluoro-2-methyl-benzene: From Sourcing Precursors to Synthesis

Introduction: The Difluoromethoxy Moiety as a Prized Tool in Medicinal Chemistry

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. The difluoromethoxy group (-OCF₂H) has garnered significant interest due to its unique ability to modulate the physicochemical and pharmacokinetic properties of drug candidates. It can enhance metabolic stability, fine-tune lipophilicity, and introduce beneficial intermolecular interactions.[1] The target molecule of this guide, 1-(difluoromethoxy)-4-fluoro-2-methyl-benzene, represents a scaffold of interest for introducing these desirable properties into novel therapeutics.

However, a primary challenge for researchers is the direct commercial availability of such specialized molecules. This guide provides a comprehensive overview of the sourcing and synthesis of this compound, addressing its limited commercial availability by focusing on a practical synthetic route from readily available precursors.

Part 1: Commercial Availability Assessment

As of early 2026, a thorough search of major chemical supplier catalogs indicates that This compound (CAS 1215336-53-7) is not offered as a stock item. Its absence from standard catalogs suggests it is a niche compound that must be prepared via custom synthesis. This guide, therefore, shifts focus from direct procurement to a logical and accessible synthetic strategy.

Part 2: Proposed Synthetic Pathway: O-Difluoromethylation

The most direct and widely practiced method for synthesizing aryl difluoromethyl ethers is the O-difluoromethylation of the corresponding phenol.[2][3][4][5][6][7] This approach involves the reaction of a phenol with a reagent that serves as a difluorocarbene (:CF₂) source.

For the synthesis of this compound, the logical precursor is 4-fluoro-2-methylphenol . The overall synthetic transformation is depicted below:

Caption: Proposed synthesis of the target molecule.

Part 3: Sourcing of Key Precursors

Successful synthesis hinges on the reliable sourcing of high-quality starting materials. Below is a guide to commercially available precursors.

Precursor: 4-Fluoro-2-methylphenol (CAS 452-72-2)

This key starting material is readily available from a variety of suppliers. Researchers can procure it in quantities ranging from grams to kilograms.

| Supplier | Purity | Available Quantities | Notes |

| Sigma-Aldrich | 98% | Grams to Kilograms | A major, reliable supplier for research and development quantities. |

| Thermo Scientific | 98% | Grams to Kilograms | Offered under the Thermo Scientific Chemicals brand (formerly Alfa Aesar), this is a widely used source for laboratory chemicals.[8][9] |

| Manchester Organics | Custom | Inquire for bulk | A supplier specializing in fine organic chemicals, may offer larger quantities upon request.[10] |

| Home Sunshine Pharma | ≥98.0% | Inquire for bulk | A manufacturer and supplier of APIs, intermediates, and fine chemicals.[11] |

| Ossila | High Purity | Gram quantities | Supplies high-purity materials for scientific research, including this fluorinated phenol derivative.[12] |

Difluoromethylating Agents

A variety of reagents can serve as sources of difluorocarbene for the O-difluoromethylation reaction. The choice of reagent often depends on reaction scale, safety considerations, and desired reaction conditions.

| Reagent | Common Name / Acronym | Supplier Examples | Key Characteristics |

| Sodium chlorodifluoroacetate | Sigma-Aldrich, TCI | A stable, solid reagent that generates difluorocarbene upon heating. It is relatively inexpensive and easy to handle, making it a popular choice.[1][4][5] | |

| (Bromodifluoromethyl)trimethylsilane | TMSCF₂Br | TCI, Fluorochem | A versatile liquid reagent for difluoromethylation reactions.[3] |

| Fluoroform (CHF₃) | HFC-23 | Specialty Gas Suppliers | An inexpensive, non-ozone-depleting gas. Its use requires specialized equipment for gas handling but is effective for large-scale synthesis.[7] |

| Baran Difluoromethylation Reagent | DFMS | Enamine, Sigma-Aldrich | A zinc sulfinate salt that is an air-stable, solid source of the difluoromethyl radical, suitable for C-H difluoromethylation.[13] |

Part 4: Experimental Protocol - A Representative Synthesis

The following protocol is a generalized procedure for the O-difluoromethylation of a phenol using sodium chlorodifluoroacetate, adapted from established literature methods.[4][5] Researchers should always first consult the primary literature and perform appropriate risk assessments.

Synthesis of this compound

-

Reaction Setup:

-

To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-2-methylphenol (1.0 eq).

-

Add a suitable base, such as cesium carbonate (1.5 eq) or potassium carbonate.

-

Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF), and a small amount of water.

-

-

Degassing:

-

Seal the flask and degas the solution by bubbling nitrogen through it for approximately 30-60 minutes to remove dissolved oxygen.

-

-

Addition of Reagent:

-

Under a positive pressure of nitrogen, add sodium chlorodifluoroacetate (2.5-3.0 eq) to the reaction mixture.

-

-

Reaction:

-

Heat the reaction mixture to 110-120 °C with vigorous stirring. The generation of difluorocarbene from sodium chlorodifluoroacetate is thermally induced and will be evident by gas evolution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

-

Caption: Experimental workflow for synthesis.

Conclusion